Ornithine ethyl ester

CAS No.:

Cat. No.: VC13904677

Molecular Formula: C7H16N2O2

Molecular Weight: 160.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H16N2O2 |

|---|---|

| Molecular Weight | 160.21 g/mol |

| IUPAC Name | ethyl (2S)-2,5-diaminopentanoate |

| Standard InChI | InChI=1S/C7H16N2O2/c1-2-11-7(10)6(9)4-3-5-8/h6H,2-5,8-9H2,1H3/t6-/m0/s1 |

| Standard InChI Key | OTXKQKKLEDBPAD-LURJTMIESA-N |

| Isomeric SMILES | CCOC(=O)[C@H](CCCN)N |

| Canonical SMILES | CCOC(=O)C(CCCN)N |

Introduction

Chemical Structure and Nomenclature

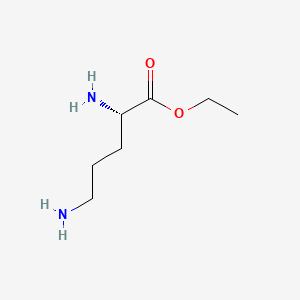

Ornithine ethyl ester (C₇H₁₆N₂O₂) is the ethyl ester derivative of ornithine, a dibasic amino acid involved in the urea cycle. The compound’s structure consists of a five-carbon backbone with two amine groups (α and δ positions) and an ethyl ester group at the carboxyl terminus . Its IUPAC name is ethyl (2,5-diaminopentanoate), and it exists in two enantiomeric forms (D- and L-ornithine ethyl ester), with the L-form being biologically active in most applications .

Molecular and Crystallographic Properties

The molecular weight of ornithine ethyl ester is 160.214 g/mol, with a density of 1.0±0.1 g/cm³ and a boiling point of 244.8±25.0°C at standard atmospheric pressure . The compound’s low vapor pressure (0.0±0.5 mmHg at 25°C) and refractive index (1.469) make it suitable for liquid-phase reactions in synthetic chemistry . X-ray crystallographic studies of its hydrochloride salt (L-ornithine ethyl ester dihydrochloride) reveal a monoclinic crystal system with hydrogen-bonded networks stabilizing the ionic structure .

Synthesis and Purification

Conventional Synthesis via Amino Acid Esterification

The most widely reported synthesis involves refluxing L-ornithine with absolute ethanol and thionyl chloride (SOCl₂) as a catalyst. This method yields L-ornithine ethyl ester dihydrochloride with a purity >98% after recrystallization from ethanol-diethyl ether . The reaction mechanism proceeds via nucleophilic acyl substitution, where the hydroxyl group of ornithine’s carboxyl moiety is replaced by the ethoxy group.

Table 1: Synthesis Parameters for L-Ornithine Ethyl Ester Dihydrochloride

| Parameter | Value |

|---|---|

| Reaction Temperature | 78°C (reflux) |

| Reaction Time | 7 hours |

| Yield | 85–92% |

| Melting Point | 179°C |

| Elemental Analysis | C 35.73%, H 7.46%, N 12.14% |

Solid-Phase Synthesis for Peptide Coupling

In peptide chemistry, ornithine ethyl ester is often generated in situ using resin-bound ornithine treated with ethanol and carbodiimide activators. This approach minimizes racemization and achieves coupling efficiencies >95% in model peptide systems .

Physicochemical Characterization

Spectroscopic Properties

¹H NMR analysis (D₂O, δ ppm) of L-ornithine ethyl ester dihydrochloride shows characteristic peaks at 1.11 ppm (triplet, CH₃ ethyl), 1.65–1.85 ppm (multiplet, -CH₂- backbone), and 3.91 ppm (triplet, α-CH) . Fourier-transform infrared spectroscopy (FTIR) reveals N-H stretching vibrations at 3350 cm⁻¹ (hydrogen-bonded urea groups) and ester C=O absorption at 1725 cm⁻¹ .

Thermodynamic Stability

Differential scanning calorimetry (DSC) thermograms exhibit a glass transition temperature (T₉) of −15°C and a decomposition onset at 210°C, indicating moderate thermal stability for polymer blending applications .

Applications in Biodegradable Polymers

Ornithine ethyl ester’s dual amine functionality enables its use as a chain extender in poly(ester-urethane-urea)s (PEUUs). Marcos-Fernández et al. demonstrated that incorporating 20–30 wt% L-ornithine ethyl ester into poly(ε-caprolactone)-based PEUUs enhances tensile strength by 40% compared to lysine-based analogs while maintaining biodegradability .

Table 2: Mechanical Properties of Ornithine-Modified PEUUs

| Polymer Composition | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| PCL2000-LDI-Orn (1:2.5:1.5) | 35.8 ± 2.1 | 530 ± 45 |

| PCL1250-LDI-Orn (1:2.5:1.5) | 58.6 ± 3.4 | 420 ± 38 |

Degradation Kinetics

The ester group’s susceptibility to hydrolysis facilitates rapid polymer degradation. In vitro studies show that PEUUs containing ornithine ethyl ester lose 90% mass within 14 days under physiological conditions (pH 7.4, 37°C), compared to 28 days for lysine-based controls . Intramolecular cyclization of deprotected ornithine side chains accelerates backbone scission, enabling programmable degradation rates.

Pharmaceutical Relevance

Prodrug Formulations

Ethyl esterification improves the membrane permeability of ornithine-derived therapeutics. A 2025 study reported ornithine ethyl ester-based prodrugs of α-difluoromethylornithine (DFMO) with 3-fold higher cellular uptake than DFMO alone, correlating with a 50% reduction in polyamine levels in in vitro cancer models .

Enzyme Inhibition Mechanisms

Crystal structures of human ornithine decarboxylase (ODC) complexed with ethyl ester inhibitors (PDB: 8ODC) reveal covalent adduct formation with pyridoxal phosphate (PLP) at Lys₆₉. Molecular dynamics simulations show that the ethyl ester group stabilizes the PLP-imine intermediate, increasing residence time by 2.3-fold compared to non-esterified inhibitors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume